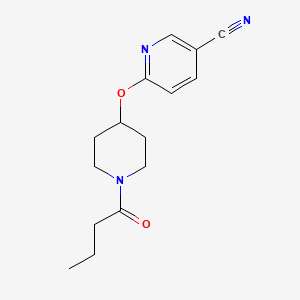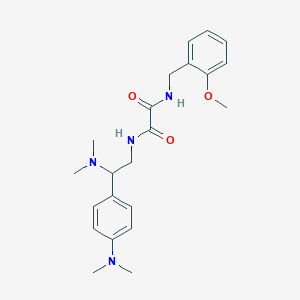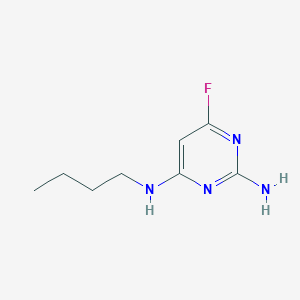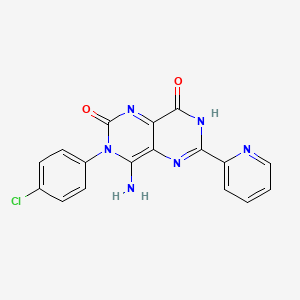![molecular formula C20H19ClN4O3S B2971089 2-{[6-(4-chlorobenzyl)-5-hydroxy-1,2,4-triazin-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide CAS No. 881440-81-9](/img/structure/B2971089.png)
2-{[6-(4-chlorobenzyl)-5-hydroxy-1,2,4-triazin-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of 1,2,4-triazine, which is a type of heterocyclic compound. Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen . The compound also contains a sulfanyl group (-SH), a chlorobenzyl group, and an ethoxyphenyl group attached to an acetamide group .
Molecular Structure Analysis
The molecular structure of this compound would be based on the 1,2,4-triazine ring, with the various groups attached at the appropriate positions. Unfortunately, without more specific information, it’s difficult to provide a detailed analysis of the molecular structure .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can include its melting point, boiling point, density, and solubility. Unfortunately, without specific data or studies on this compound, I can’t provide an accurate analysis of its physical and chemical properties .Aplicaciones Científicas De Investigación
Synthetic Methodologies and Chemical Interactions
Compounds with intricate structures, such as the one mentioned, often serve as subjects in synthetic chemistry research aiming to develop new synthetic methodologies or improve existing ones. Studies on related compounds focus on the synthesis of complex molecules, exploring their chemical interactions, reactivity patterns, and mechanisms of action. For example, the synthesis and structural elucidation of compounds with triazine rings and their derivatives have been explored, revealing insights into their potential applications in designing new materials or pharmaceuticals (Samii, Ashmawy, & Mellor, 1987).
Agricultural Sciences
In agricultural sciences, compounds with functionalities similar to the mentioned chemical are studied for their potential as herbicides or pesticides. Research into chloroacetanilide herbicides, for instance, has provided valuable information on their adsorption, bioactivity, and soil interaction properties, which are crucial for developing more efficient and environmentally friendly agricultural chemicals (Weber & Peter, 1982).
Pharmacological Applications
In the realm of pharmacology, the study of compounds containing elements like sulfonyl, triazine, or acetamide groups often pertains to their potential therapeutic applications. For example, compounds structurally related to the mentioned chemical might be explored for their antimicrobial, anti-inflammatory, or anticancer properties, contributing to the discovery of new drugs or therapeutic agents (MahyavanshiJyotindra, ParmarKokila, & MahatoAnil, 2011).
Material Science
In materials science, the incorporation of specific functional groups or structural motifs found in such compounds can lead to materials with novel properties. Research into the development of molecularly imprinted polymers or hydrogels, for instance, leverages the unique interactions between functional monomers and target molecules, opening up applications in targeted drug delivery, sensing technologies, and separation processes (Gong, Wong, & Lam, 2008).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-[[6-[(4-chlorophenyl)methyl]-5-oxo-4H-1,2,4-triazin-3-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN4O3S/c1-2-28-16-9-7-15(8-10-16)22-18(26)12-29-20-23-19(27)17(24-25-20)11-13-3-5-14(21)6-4-13/h3-10H,2,11-12H2,1H3,(H,22,26)(H,23,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVOVKQSLEGGQCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C(C(=O)N2)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[6-(4-chlorobenzyl)-5-hydroxy-1,2,4-triazin-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(3-Fluorophenyl)-(1-methylimidazol-2-yl)methyl]-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetamide](/img/structure/B2971006.png)

![Ethyl 2-[1-(benzenesulfonyl)-3-oxopiperazin-2-yl]acetate](/img/structure/B2971009.png)
![1-(4-Tert-butylphenyl)-3-[3-methyl-1-(1,2,4-triazol-1-yl)butan-2-yl]urea](/img/structure/B2971010.png)




![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-oxochromene-3-carboxylate](/img/structure/B2971021.png)
![(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(4-(piperidin-1-ylsulfonyl)phenyl)methanone](/img/structure/B2971022.png)


![2-(Anilinomethyl)-3-[3-(trifluoromethyl)phenyl]quinazolin-4-one](/img/structure/B2971028.png)
